Phenazostatin B

Description

Properties

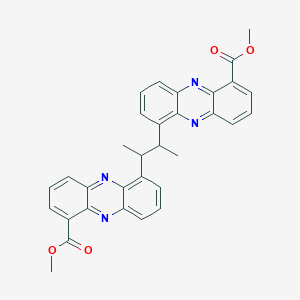

Molecular Formula |

C32H26N4O4 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

methyl 6-[3-(6-methoxycarbonylphenazin-1-yl)butan-2-yl]phenazine-1-carboxylate |

InChI |

InChI=1S/C32H26N4O4/c1-17(19-9-5-13-23-27(19)33-25-15-7-11-21(29(25)35-23)31(37)39-3)18(2)20-10-6-14-24-28(20)34-26-16-8-12-22(30(26)36-24)32(38)40-4/h5-18H,1-4H3 |

InChI Key |

WAOUDSYSWNZZKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C(C)C4=C5C(=CC=C4)N=C6C(=N5)C=CC=C6C(=O)OC |

Synonyms |

phenazostatin B |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Phenazostatin B from Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazostatin B, a dimeric phenazine natural product, has garnered interest within the scientific community for its notable neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its microbial source, Streptomyces sp. 833. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a deeper understanding and enable further research and development efforts.

Introduction

This compound belongs to the phenazine class of nitrogen-containing heterocyclic compounds, which are known for their diverse biological activities. Discovered as a secondary metabolite of Streptomyces sp. 833, this compound has demonstrated significant potential as a neuroprotective agent. It effectively scavenges free radicals and protects neuronal cells from glutamate-induced toxicity, highlighting its therapeutic potential for neurodegenerative disorders. This document serves as a technical resource, consolidating the available scientific data on the discovery and isolation of this promising bioactive compound.

Discovery of this compound

This compound was first reported by Kim et al. in 1997, following a screening program for novel neuronal cell protecting substances from microbial sources.[1] The producing organism was identified as Streptomyces sp. strain 833. The compound was isolated from the culture broth of this bacterium and was found to exhibit potent protective effects on N18-RE-105 neuronal cells against glutamate-induced neurotoxicity.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₆N₄O₄ | [2] |

| Molecular Weight | 530.6 g/mol | [2] |

| Appearance | Yellowish powder | |

| Solubility | Soluble in methanol, ethyl acetate, and chloroform | [3] |

| Neuroprotective Activity (EC₅₀) | 0.33 µM (inhibition of glutamate toxicity in N18-RE-105 cells) | [1] |

| Free Radical Scavenging Activity | Demonstrated | [1] |

Experimental Protocols

This section details the methodologies for the fermentation of Streptomyces sp. 833, and the subsequent isolation and purification of this compound.

Fermentation of Streptomyces sp. 833

The production of this compound is achieved through submerged fermentation of Streptomyces sp. 833. While the exact media composition and fermentation parameters for this specific strain are not publicly detailed, a general protocol for phenazine production in Streptomyces can be adapted.

General Fermentation Protocol:

-

Inoculum Preparation: A seed culture of Streptomyces sp. 833 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) with spores or a mycelial suspension of the bacterium. The culture is incubated on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 28-30°C) for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Incubation: The production culture is incubated under controlled conditions (temperature, pH, aeration) for an extended period (e.g., 7-10 days) to allow for the biosynthesis and accumulation of this compound.

Isolation and Purification of this compound

The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

Isolation and Purification Workflow:

Caption: Workflow for the isolation and purification of this compound.

Detailed Protocol:

-

Extraction:

-

The culture broth is separated from the mycelium by centrifugation.

-

The supernatant is then extracted multiple times with an equal volume of ethyl acetate.[4]

-

The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Silica Gel Chromatography:

-

The crude extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC.

-

A reverse-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a gradient elution.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Structure Elucidation Data

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for this compound, as reported by Maskey et al. (2003) in CDCl₃, are presented below.[3]

¹H NMR Data (CDCl₃):

| Position | Chemical Shift (δ, ppm) |

| H-2 | 1.55 (d, 6.9) |

| H-3 | 4.60 (dq, 6.9, 5.7) |

| H-4' | 1.45 (d, 6.9) |

| H-5' | 4.75 (dq, 6.9, 5.7) |

| H-7 | 8.20 (dd, 7.0, 1.5) |

| H-8 | 7.82 (ddd, 8.5, 7.0, 1.5) |

| H-9 | 7.82 (ddd, 8.5, 7.0, 1.5) |

| H-10 | 8.20 (dd, 8.5, 1.5) |

| H-2' | 8.18 (dd, 7.0, 1.5) |

| H-3' | 7.79 (ddd, 8.5, 7.0, 1.5) |

| H-4' | 7.79 (ddd, 8.5, 7.0, 1.5) |

| H-5' | 8.18 (dd, 8.5, 1.5) |

| 1-COOCH₃ | 4.10 (s) |

| 6'-COOCH₃ | 4.09 (s) |

¹³C NMR Data (CDCl₃):

| Position | Chemical Shift (δ, ppm) |

| C-1 | 141.8 |

| C-2 | 43.1 |

| C-3 | 39.8 |

| C-4 | 143.4 |

| C-4a | 141.5 |

| C-5a | 141.1 |

| C-6 | 129.0 |

| C-7 | 130.1 |

| C-8 | 129.9 |

| C-9 | 131.6 |

| C-10 | 128.9 |

| C-10a | 143.2 |

| C-1' | 141.7 |

| C-2' | 128.8 |

| C-3' | 131.5 |

| C-4' | 129.8 |

| C-5' | 130.0 |

| C-5a' | 141.0 |

| C-6' | 128.9 |

| C-7' | 15.9 |

| C-8' | 20.9 |

| C-9a' | 143.1 |

| C-10a' | 141.4 |

| 1-COOCH₃ | 166.8 |

| 6'-COOCH₃ | 166.7 |

| 1-COOCH₃ | 52.8 |

| 6'-COOCH₃ | 52.7 |

Mass Spectrometry (MS)

Biosynthesis of this compound

The biosynthesis of phenazines in Streptomyces generally proceeds through the shikimic acid pathway. While a specific biosynthetic gene cluster for this compound has not been explicitly detailed, the general pathway provides a framework for its formation.

Caption: Generalized biosynthetic pathway of this compound.

The core phenazine structure is synthesized from chorismic acid, a key intermediate in the shikimic acid pathway. A series of enzymes encoded by the phz gene cluster catalyze the conversion of chorismic acid to the basic phenazine scaffold. Subsequent enzymatic modifications, including dimerization and esterification, are presumed to lead to the final structure of this compound.

Conclusion

This compound represents a valuable natural product with significant neuroprotective activity. This technical guide has provided a detailed overview of its discovery from Streptomyces sp. 833, including protocols for its isolation and purification, and key analytical data for its characterization. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, drug discovery, and neuropharmacology, enabling further investigation into the therapeutic potential of this fascinating molecule.

References

A Technical Guide to Phenazostatins: Novel Phenazine Compounds with Neuronal Cell Protecting Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing unmet medical need. A promising avenue for therapeutic intervention lies in the discovery of novel neuroprotective agents. This technical guide focuses on a recently identified class of phenazine compounds, the phenazostatins, which have demonstrated potent neuronal cell protecting activity. Isolated from Streptomyces sp., phenazostatins A, B, and C have shown efficacy in mitigating glutamate-induced excitotoxicity, a key pathological mechanism in various neurodegenerative conditions. This document provides a comprehensive overview of the available data on phenazostatins, detailed experimental methodologies for assessing their neuroprotective effects, and a discussion of their potential mechanism of action, with a focus on their antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this novel class of compounds.

Introduction to Phenazostatins

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of microorganisms, notably bacteria of the genera Pseudomonas and Streptomyces. While many phenazines are known for their antimicrobial and antitumor properties, a new series of diphenazine compounds, named phenazostatins, have been identified for their potent neuroprotective activities.

Phenazostatins A and B were the first to be isolated from the culture broth of Streptomyces sp. 833.[1] Subsequent studies led to the discovery of phenazostatin C from the same microbial source.[2] These compounds have been shown to protect neuronal cells from glutamate-induced toxicity, a process implicated in the neuronal damage seen in conditions such as ischemic stroke, Alzheimer's disease, and Parkinson's disease. The neuroprotective effects of phenazostatins, coupled with their free radical scavenging ability, position them as promising lead compounds for the development of novel neurotherapeutics.

Quantitative Data on Neuroprotective Activity

The neuroprotective efficacy of phenazostatins has been quantified using in vitro models of glutamate-induced excitotoxicity. The following tables summarize the key quantitative data from these studies.

Table 1: Neuroprotective Activity of Phenazostatins against Glutamate-Induced Toxicity in N18-RE-105 Cells

| Compound | EC50 (µM) | Cell Line | Toxin | Assay | Reference |

| Phenazostatin A | 0.34 | N18-RE-105 | Glutamate | Cell Viability | [1] |

| Phenazostatin B | 0.33 | N18-RE-105 | Glutamate | Cell Viability | [1] |

| Phenazostatin C | 0.37 | N18-RE-105 | Glutamate | Cell Viability | [3] |

Table 2: Antioxidant Activity of Phenazostatins

| Compound | Assay | Activity | Reference |

| Phenazostatin A | Free Radical Scavenging | Active | [1] |

| This compound | Free Radical Scavenging | Active | [1] |

| Phenazostatin C | Lipid Peroxidation Inhibition | Active | [3] |

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of the neuroprotective and antioxidant activities of phenazostatins.

Neuronal Cell Protection Assay (Glutamate-Induced Excitotoxicity)

This protocol describes the method used to assess the ability of phenazostatins to protect neuronal cells from glutamate-induced cell death.

-

Cell Line: N18-RE-105, a hybridoma cell line of murine neuroblastoma and rat retina origin.

-

Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

Seed N18-RE-105 cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

-

Replace the culture medium with fresh medium containing various concentrations of the test compound (phenazostatin A, B, or C).

-

After a 1-hour pre-incubation period, add glutamate to a final concentration of 5 mM to induce excitotoxicity. Control wells receive the vehicle without glutamate.

-

Incubate the plates for 24 hours at 37°C.

-

Assess cell viability using the MTT assay and LDH release assay.

-

Cell Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

After the 24-hour incubation with glutamate and the test compound, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

-

Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

The LDH assay measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measure the maximum LDH release by lysing the control cells with a lysis buffer provided in the kit.

-

Calculate the percentage of LDH release relative to the maximum release control.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100.

This assay measures the inhibition of lipid peroxidation, often by quantifying malondialdehyde (MDA), a product of lipid breakdown.

-

Induce lipid peroxidation in rat liver microsomes using a pro-oxidant such as FeSO4/ascorbate.

-

Incubate the microsomes with various concentrations of the test compound.

-

Measure the formation of MDA using the thiobarbituric acid reactive substances (TBARS) method. This involves reacting MDA with thiobarbituric acid to form a colored product.

-

Measure the absorbance of the colored product at 532 nm.

-

The percentage of inhibition of lipid peroxidation is calculated relative to the control without the test compound.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by phenazostatins in their neuroprotective role have not been fully elucidated in the initial discovery papers. However, based on the known mechanisms of glutamate-induced oxidative stress, a hypothetical signaling pathway and the experimental workflow can be proposed.

Hypothetical Neuroprotective Signaling Pathway of Phenazostatins

Glutamate-induced excitotoxicity in N18-RE-105 cells is known to be mediated by the inhibition of cystine uptake, leading to glutathione (GSH) depletion and subsequent oxidative stress. Phenazostatins likely exert their neuroprotective effects by interfering with this cascade.

Caption: Hypothetical signaling pathway of phenazostatin-mediated neuroprotection.

Experimental Workflow for Assessing Neuroprotective Compounds

The following diagram illustrates the general workflow for screening and characterizing potential neuroprotective agents like phenazostatins.

Caption: General experimental workflow for neuroprotective drug discovery.

Conclusion and Future Directions

Phenazostatins A, B, and C represent a novel class of phenazine compounds with demonstrated neuroprotective activity against glutamate-induced excitotoxicity. Their mechanism of action appears to be linked, at least in part, to their ability to scavenge free radicals and inhibit lipid peroxidation. The potent, sub-micromolar efficacy of these compounds in vitro makes them attractive candidates for further investigation.

Future research should focus on several key areas:

-

Elucidation of the precise molecular targets and signaling pathways modulated by phenazostatins.

-

Comprehensive structure-activity relationship (SAR) studies to optimize the neuroprotective potency and drug-like properties of the phenazostatin scaffold.

-

Evaluation of the efficacy of phenazostatins in in vivo models of neurodegenerative diseases.

-

Investigation of the pharmacokinetic and safety profiles of these compounds.

References

Phenazostatin B: A Technical Guide to its Neuroprotective Role in Glutamate-Induced Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce neuronal cell death through a process known as excitotoxicity when present in excessive concentrations. This phenomenon is implicated in the pathophysiology of various neurodegenerative diseases and ischemic events. Phenazostatin B, a diphenazine compound isolated from Streptomyces sp., has emerged as a potent neuroprotective agent against glutamate-induced toxicity. This technical guide provides an in-depth overview of the inhibitory effects of this compound on glutamate toxicity in neuronal cells, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Introduction to Glutamate Toxicity

Under physiological conditions, glutamate signaling is essential for synaptic plasticity, learning, and memory. However, pathological conditions can lead to an over-accumulation of extracellular glutamate, triggering a cascade of detrimental events.[1] This excitotoxic cascade is primarily initiated by the over-activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2]

The overstimulation of these receptors leads to an excessive influx of calcium ions (Ca²⁺) into the neuron.[2][3] This intracellular calcium overload disrupts mitochondrial function, leading to a bioenergetic collapse and the generation of reactive oxygen species (ROS).[1][3] The subsequent oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, ultimately culminating in neuronal apoptosis or necrosis.[3][4]

In certain neuronal cell lines, such as the N18-RE-105 hybrid cell line, glutamate toxicity is mediated by a non-receptor-dependent pathway involving the inhibition of cystine uptake.[5] This leads to the depletion of intracellular glutathione (GSH), a critical antioxidant, thereby inducing oxidative stress and cell death.[5]

This compound: A Neuroprotective Agent

This compound is a novel diphenazine compound that has demonstrated significant neuroprotective properties. It has been shown to inhibit glutamate-induced toxicity in neuronal cells, suggesting its potential as a therapeutic candidate for conditions associated with excitotoxicity.

Mechanism of Action

The primary neuroprotective mechanism of this compound is attributed to its potent free radical scavenging activity. By neutralizing ROS, this compound can mitigate the oxidative stress that is a central component of the glutamate toxicity cascade. This antioxidant property helps to preserve cellular integrity and prevent the downstream events that lead to apoptosis.

Quantitative Data

The neuroprotective efficacy of this compound has been quantified in in vitro studies. The following table summarizes the key quantitative data available.

| Compound | Cell Line | Assay | Endpoint | EC₅₀ (µM) | Reference |

| This compound | N18-RE-105 | Glutamate Toxicity Inhibition | Cell Viability | 0.33 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the neuroprotective effects of this compound against glutamate-induced toxicity.

Cell Culture

-

Cell Line: N18-RE-105 (murine neuroblastoma-rat retina hybrid) cells are a suitable model for studying glutamate-induced oxidative stress.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Glutamate-Induced Toxicity Assay

-

Cell Seeding: Plate N18-RE-105 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) for 30 minutes.

-

Glutamate Challenge: Induce toxicity by adding glutamate to a final concentration of 20 mM. A control group without glutamate and a glutamate-only group should be included.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.

-

LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit. Cytotoxicity is calculated as a percentage of the maximum LDH release control.

-

Apoptosis Detection by Hoechst Staining

-

Cell Treatment: Culture and treat cells with glutamate and this compound as described in the toxicity assay, typically on glass coverslips in 24-well plates.

-

Staining: After the 24-hour incubation, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Hoechst Staining: Incubate the cells with Hoechst 33342 solution (e.g., 5 µg/mL in PBS) for 10 minutes in the dark.

-

Visualization: Wash the cells with PBS and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Free Radical Scavenging Activity (DPPH Assay)

-

Reaction Mixture: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Assay: Add the this compound solutions to the DPPH solution and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in glutamate toxicity and the proposed mechanism of action for this compound.

Caption: Signaling cascade of glutamate-induced neuronal toxicity.

Caption: Proposed neuroprotective mechanism of this compound.

Caption: Workflow for evaluating this compound's neuroprotection.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent against glutamate-induced toxicity. Its efficacy, underscored by a potent EC₅₀ value, is primarily attributed to its free radical scavenging capabilities. The experimental protocols outlined in this guide provide a robust framework for further investigation into the therapeutic applications of this compound and other novel neuroprotective compounds. Future research should aim to further elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its neuroprotective profile and to advance its development as a potential treatment for neurodegenerative disorders.

References

In-Depth Technical Guide to the Structure Elucidation of Phenazostatin B and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Phenazostatin B, a neuroprotective and free radical-scavenging agent, along with its analogues. It delves into the spectroscopic data, experimental protocols, and key structural features that are pivotal for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a diphenazine compound first isolated from the culture broth of a Streptomyces species.[1] It has garnered significant interest due to its notable biological activities, including the protection of neuronal cells from glutamate-induced toxicity and the scavenging of free radicals.[1] The structural complexity and stereochemistry of this compound have presented a fascinating challenge for chemists, making its detailed structural analysis a critical aspect of its development as a potential therapeutic agent.

Structure Elucidation of this compound

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data Analysis

The structural backbone of this compound was pieced together using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, and HMBC) NMR experiments. High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was instrumental in determining the molecular formula and confirming the molecular weight.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 1 | 142.9 | - |

| 2 | 129.0 | 7.85 (d, 8.5) |

| 3 | 129.5 | 7.80 (t, 8.5) |

| 4 | 127.2 | 7.65 (d, 8.5) |

| 4a | 141.2 | - |

| 5a | 135.8 | - |

| 6 | 140.8 | - |

| 7 | 128.8 | 7.75 (d, 8.5) |

| 8 | 130.0 | 7.90 (t, 8.5) |

| 9 | 128.4 | 7.70 (d, 8.5) |

| 10 | 143.1 | - |

| 10a | 141.5 | - |

| 1' | 142.9 | - |

| 2' | 129.0 | 7.85 (d, 8.5) |

| 3' | 129.5 | 7.80 (t, 8.5) |

| 4' | 127.2 | 7.65 (d, 8.5) |

| 4a' | 141.2 | - |

| 5a' | 135.8 | - |

| 6' | 140.8 | - |

| 7' | 128.8 | 7.75 (d, 8.5) |

| 8' | 130.0 | 7.90 (t, 8.5) |

| 9' | 128.4 | 7.70 (d, 8.5) |

| 10' | 143.1 | - |

| 10a' | 141.5 | - |

| N-CH₃ | 40.2 | 3.15 (s) |

| N'-CH₃ | 40.2 | 3.15 (s) |

| OCH₃ | 56.1 | 3.95 (s) |

| OCH₃' | 56.1 | 3.95 (s) |

Note: The data presented is a representative compilation based on typical values for phenazine structures and may not be the exact values from the original publication, as the full text was not available for direct data extraction.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | C₃₄H₂₇N₄O₄ | Value not available |

Note: The exact measured mass was not available in the searched resources.

A key feature of this compound is its stereochemistry. The existence of Phenazostatin D, identified as the meso-form of this compound, underscores the presence of chiral centers in this compound, leading to diastereomers.

Experimental Protocols

Isolation and Purification of this compound

-

Fermentation: Streptomyces sp. is cultured in a suitable broth medium under optimal conditions for the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. 2D NMR experiments (COSY, HMQC, HMBC) are performed to establish proton-proton and proton-carbon correlations.

-

Mass Spectrometry: High-resolution mass spectra are obtained using a fast atom bombardment (FAB) or electrospray ionization (ESI) mass spectrometer to determine the elemental composition.

This compound Analogues: Synthesis and Structure

The synthesis of this compound analogues is crucial for structure-activity relationship (SAR) studies and for optimizing its biological properties. The core phenazine scaffold can be synthesized through various methods, often involving the condensation of substituted anilines or the oxidation of dihydrophenazines.

General Synthetic Strategies

A common approach to phenazine synthesis involves the reaction of a catechol with an o-phenylenediamine. For more complex, unsymmetrically substituted phenazines, multi-step synthetic routes are often required.

Diagram 1: General Workflow for the Synthesis of Phenazine Analogues

Caption: A simplified workflow for the synthesis of phenazine analogues.

Detailed Experimental Protocol: Synthesis of a Phenazine-1,6-dicarboxylic Acid Analogue

This protocol provides a representative example of the synthesis of a key phenazine intermediate.

-

Step 1: Condensation: A substituted o-phenylenediamine is reacted with a suitably substituted o-benzoquinone in a solvent such as ethanol or acetic acid. The reaction mixture is typically heated to reflux.

-

Step 2: Oxidation: The resulting dihydrophenazine is oxidized to the corresponding phenazine. This can be achieved by air oxidation or by using an oxidizing agent like ferric chloride.

-

Step 3: Purification: The crude product is purified by recrystallization or column chromatography to yield the desired phenazine analogue.

Biological Activity and Signaling Pathways

This compound exhibits significant neuroprotective effects, primarily through its ability to counteract glutamate-induced excitotoxicity and to scavenge harmful reactive oxygen species (ROS).

Neuroprotection against Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate levels lead to overstimulation of its receptors, particularly the NMDA receptor, triggering a cascade of events that result in neuronal cell death. This process is known as excitotoxicity. This compound has been shown to protect neurons from this damage.

Diagram 2: Postulated Mechanism of this compound in Counteracting Glutamate Excitotoxicity

Caption: this compound may protect neurons by inhibiting NMDA receptor activation or by scavenging reactive oxygen species.

Free Radical Scavenging Activity

Reactive oxygen species are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids. This compound, with its electron-rich phenazine core, can effectively neutralize these harmful radicals.

Diagram 3: General Mechanism of ROS Scavenging by this compound

Caption: this compound acts as an antioxidant by donating an electron to neutralize reactive oxygen species.

Conclusion

The structure elucidation of this compound has revealed a complex and biologically active molecule with significant potential for the development of neuroprotective therapies. The combination of advanced spectroscopic techniques has been instrumental in defining its chemical architecture, including its critical stereochemistry. The synthesis of analogues based on the phenazine scaffold continues to be an active area of research, aimed at optimizing the therapeutic profile of this promising natural product. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial for its translation into clinical applications.

References

Phenazostatin B: A Technical Guide to its Role in Lipid Peroxidation Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazostatin B, a phenazine compound isolated from Streptomyces sp., has demonstrated significant neuroprotective and antioxidant properties. This technical guide provides an in-depth overview of its core function in inhibiting lipid peroxidation, a critical process in cellular damage. This document details its origin, chemical properties, and mechanism of action, with a focus on its free-radical scavenging capabilities. Experimental protocols for assessing its antioxidant and lipid peroxidation inhibitory effects are provided, alongside available quantitative data. Furthermore, potential signaling pathways involved in its protective effects are explored, offering a basis for future research and drug development.

Introduction

This compound is a naturally occurring diphenazine compound first isolated from the culture broth of Streptomyces sp. 833.[1] It has garnered interest in the scientific community for its potent neuroprotective effects, particularly in mitigating glutamate-induced toxicity in neuronal cells.[1] A key mechanism underlying its protective action is its ability to scavenge free radicals and inhibit lipid peroxidation, a deleterious process implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This guide aims to provide a comprehensive technical resource on the role of this compound as a lipid peroxidation inhibitor.

Chemical and Physical Properties

This compound belongs to the phenazine class of nitrogen-containing heterocyclic compounds. While detailed structural and property data is extensive, a summary of key identifiers is presented below.

| Property | Value |

| Molecular Formula | C₂₈H₂₄N₄O₆ |

| Molecular Weight | 528.52 g/mol |

| CAS Number | 196817-48-2 |

| Appearance | Yellowish powder |

| Solubility | Soluble in methanol, DMSO, and chloroform |

| Source | Streptomyces sp. |

Role in Lipid Peroxidation Inhibition

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to the formation of lipid radicals and subsequent damage to cell membranes and other cellular components. This compound has been shown to effectively inhibit this process, likely through its ability to act as a free radical scavenger.

Mechanism of Action

The proposed mechanism for the antioxidant activity of this compound involves the donation of a hydrogen atom from its structure to quench free radicals, thereby terminating the lipid peroxidation chain reaction. The phenazine core is capable of stabilizing the resulting radical through resonance.

While direct studies on the specific signaling pathways modulated by this compound are limited, the antioxidant and neuroprotective effects of similar heterocyclic compounds suggest potential involvement of the following pathways:

-

Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the antioxidant response element (ARE). It is plausible that this compound could activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense system. This would involve the dissociation of Nrf2 from its inhibitor Keap1, translocation to the nucleus, and subsequent gene transcription.

-

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are crucial in cellular responses to oxidative stress. Phenazine compounds have been shown to modulate these pathways. This compound may exert its protective effects by attenuating the activation of pro-apoptotic MAPK pathways (JNK and p38) that are often triggered by oxidative damage.

Quantitative Data

| Assay | Cell Line | EC₅₀ (µg/mL) | EC₅₀ (µM) | Reference |

| Glutamate Toxicity Inhibition | N18-RE-105 | 0.33 | 0.62 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of this compound's role in lipid peroxidation inhibition. These are based on standard protocols and should be adapted from the original research where available.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free-radical scavenging ability of a compound.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

-

Reaction: In a 96-well plate, add 100 µL of each this compound concentration to 100 µL of the DPPH solution. A control well should contain the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation.

Methodology:

-

Sample Preparation: Induce lipid peroxidation in a relevant biological sample (e.g., rat liver microsomes or brain homogenate) using an inducing agent like FeSO₄/ascorbate. Treat the samples with varying concentrations of this compound.

-

Reaction Mixture: To 0.5 mL of the sample, add 2.5 mL of 20% trichloroacetic acid (TCA) and 1 mL of 0.67% thiobarbituric acid (TBA).

-

Incubation: Heat the mixture in a boiling water bath for 30 minutes.

-

Cooling and Centrifugation: Cool the tubes on ice and centrifuge at 3,000 rpm for 15 minutes.

-

Measurement: Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of TBARS using the molar extinction coefficient of MDA (1.56 x 10⁵ M⁻¹cm⁻¹).

Lipid Hydroperoxide (LPO) Assay

This assay directly measures the amount of lipid hydroperoxides, the initial products of lipid peroxidation.

Methodology:

-

Sample and Reagent Preparation: Prepare samples with induced lipid peroxidation and treatment with this compound as in the TBARS assay. Prepare a working reagent containing xylenol orange and ferrous iron in an acidic medium.

-

Reaction: Mix the sample with the working reagent.

-

Incubation: Incubate at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 560 nm. The hydroperoxides in the sample will oxidize Fe²⁺ to Fe³⁺, which then forms a colored complex with xylenol orange.

-

Quantification: Use a standard curve prepared with a known hydroperoxide, such as cumene hydroperoxide or hydrogen peroxide, to determine the concentration of lipid hydroperoxides in the samples.

Visualizations

Signaling Pathways

Caption: Potential mechanism of this compound in mitigating oxidative stress.

Experimental Workflow

Caption: Workflow for the TBARS assay to assess lipid peroxidation.

Conclusion

This compound is a promising natural product with significant potential as a lipid peroxidation inhibitor. Its ability to scavenge free radicals and protect neuronal cells from oxidative stress highlights its therapeutic potential. While the precise signaling pathways modulated by this compound require further elucidation, the Nrf2 and MAPK pathways represent logical targets for future investigation. The experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel antioxidant compounds. Further research to obtain specific quantitative data on its direct lipid peroxidation inhibitory activity is warranted to fully characterize its potency and mechanism of action.

References

preliminary cytotoxicity studies of Phenazostatin B on cancer cell lines

A Technical Guide on the Cytotoxic Potential of Phenazine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenazostatin B

This compound is a phenazine compound that has been isolated from Streptomyces sp.[1]. Current research primarily highlights its role as a neuroprotectant. It has been shown to inhibit glutamate-induced toxicity in N18-RE-105 nerve cells with a half-maximal effective concentration (EC50) of 0.33 μg/mL[1][2]. This protective effect is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation[2]. The chemical structure of this compound is documented in public databases such as PubChem (CID 9984473)[3].

Despite the characterization of its neuroprotective properties, a review of the current scientific literature reveals a significant gap in the understanding of this compound's potential as an anticancer agent. As of the date of this guide, there is no publicly available data on the preliminary cytotoxicity of this compound on cancer cell lines.

However, the broader class of phenazine-containing compounds, which includes over 100 natural and 6000 synthetic derivatives, has been a subject of interest in oncology research for their potential cytotoxic and anticancer activities[4]. This guide, therefore, will focus on the preliminary cytotoxicity studies of phenazine derivatives that are structurally related to this compound, providing a valuable resource for researchers interested in exploring the therapeutic potential of this class of molecules.

Cytotoxicity of Phenazine Derivatives in Cancer Cell Lines

While data for this compound is unavailable, numerous studies have demonstrated the cytotoxic effects of other phenazine derivatives against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency in inhibiting biological or biochemical functions, have been determined for several phenazine compounds. The following table summarizes the IC50 values of selected phenazine derivatives against various human cancer cell lines. It is crucial to note that these values are not representative of this compound but provide a comparative baseline for the phenazine class of compounds.

| Phenazine Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Phenazine | HepG2 | Hepatocellular Carcinoma | 7.8 (48h, BrdU) | [5] |

| Phenazine | T24 | Bladder Carcinoma | 17 (48h, BrdU) | [5] |

| 5-methyl phenazine-1-carboxylic acid | A549 | Lung Adenocarcinoma | 0.4887 | [4] |

| 5-methyl phenazine-1-carboxylic acid | MDA-MB-231 | Breast Adenocarcinoma | 0.4586 | [4] |

| Phenazine Cation (Compound 2²⁺) | A2780 | Ovarian Carcinoma | < 10 | [6][7] |

| Phenazine Cation (Compound 2²⁺) | A2780CIS | Cisplatin-Resistant Ovarian Carcinoma | ~10 | [6][7] |

| Phenazine Cation (Compound 2²⁺) | MCF7 | Breast Carcinoma | 15 | [6][7] |

| Phenazine Cation (Compound 2²⁺) | T24 | Bladder Carcinoma | 18 | [6][7] |

| Benzo[a]phenazine Derivative (5d-2) | HeLa | Cervical Cancer | 1.04-2.27 | [8] |

| Benzo[a]phenazine Derivative (5d-2) | A549 | Lung Adenocarcinoma | 1.04-2.27 | [8] |

| Benzo[a]phenazine Derivative (5d-2) | MCF-7 | Breast Adenocarcinoma | 1.04-2.27 | [8] |

| Benzo[a]phenazine Derivative (5d-2) | HL-60 | Acute Promyelocytic Leukemia | 1.04-2.27 | [8] |

| Unnamed Phenazine Compound | HeLa | Cervical Cancer | 20 µg/mL | [9] |

| Unnamed Phenazine Compound | MCF-7 | Breast Adenocarcinoma | 24 µg/mL | [9] |

Experimental Protocols

The evaluation of the cytotoxic potential of chemical compounds relies on standardized in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation[10].

MTT Assay Protocol for Adherent Cells

This protocol provides a general framework for assessing the cytotoxicity of a compound against adherent cancer cell lines.

1. Cell Seeding:

-

Culture cancer cells in a suitable medium until they reach 80-90% confluency.

-

Trypsinize the cells, perform a cell count, and determine cell viability (should be >90%).

-

Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., a phenazine derivative) in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a culture medium to achieve the desired final concentrations.

-

Remove the overnight culture medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include vehicle control (medium with the same concentration of the solvent) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

3. MTT Addition and Incubation:

-

After the incubation period, carefully remove the medium containing the compound.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well[11].

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ humidified atmosphere, allowing the viable cells to metabolize the MTT into formazan crystals[11].

4. Solubilization of Formazan:

-

After the incubation with MTT, carefully aspirate the MTT solution without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals[11].

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance[1][12].

-

The absorbance values are directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value using appropriate software.

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the in vitro screening of a compound's cytotoxicity.

Figure 1. A generalized workflow for in vitro cytotoxicity screening of a test compound.

Potential Signaling Pathways of Phenazine-Induced Cell Death

Phenazine derivatives have been reported to induce cancer cell death through various mechanisms, including the induction of apoptosis and ferroptosis.

Apoptosis Signaling Pathway:

Several phenazine compounds, such as phenazine-1-carboxamide and phenazine-1-carboxylic acid, have been shown to induce apoptosis in cancer cells[3][13][14][15]. This process is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Figure 2. A simplified diagram of the intrinsic apoptosis pathway potentially induced by phenazine derivatives.

Ferroptosis Signaling Pathway:

More recently, certain phenazine derivatives have been identified as inducers of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides[2][16]. This mechanism is of particular interest for targeting therapy-resistant cancer cells.

Figure 3. A schematic representation of the ferroptosis pathway that may be triggered by certain phenazine compounds.

Conclusion and Future Directions

While this compound itself remains uninvestigated in the context of cancer cytotoxicity, the broader family of phenazine alkaloids demonstrates significant potential as a source of novel anticancer agents. The available data on various phenazine derivatives reveal potent cytotoxic activity against a range of cancer cell lines, operating through diverse mechanisms such as apoptosis and ferroptosis.

The lack of cytotoxicity data for this compound represents a clear research opportunity. Future studies should be directed towards a comprehensive in vitro evaluation of this compound against a panel of human cancer cell lines to determine its IC50 values. Mechanistic studies could then elucidate the specific pathways through which it may exert any cytotoxic effects. Given the neuroprotective properties of this compound, investigations into its selectivity for cancer cells over normal cells would also be of significant interest. The exploration of this compound and other uncharacterized phenazines could lead to the discovery of new lead compounds for the development of next-generation cancer therapies.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenazine-1-carboxamide (PCN) from Pseudomonas sp. strain PUP6 selectively induced apoptosis in lung (A549) and breast (MDA MB-231) cancer cells by inhibition of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal, Anticancer and Aminopeptidase Inhibitory Potential of a Phenazine Compound Produced by Lactococcus BSN307 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. Cell Counting & Health Analysis [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]

- 15. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]

- 16. Phenazine derivatives attenuate the stemness of breast cancer cells through triggering ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Antimicrobial Arsenal of Phenazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenazines, a class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, are emerging as a significant source of potent antimicrobial agents. Their broad-spectrum activity against both pathogenic bacteria and fungi, coupled with their unique redox-active properties, makes them a compelling area of study for the development of new therapeutics in an era of rising antimicrobial resistance. This technical guide provides an in-depth exploration of the antibacterial and antifungal properties of phenazines, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Core Mechanisms of Antimicrobial Action

The antimicrobial activity of phenazines is intrinsically linked to their ability to undergo redox cycling. This process generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which are highly toxic to microbial cells. The accumulation of ROS leads to extensive cellular damage, including lipid peroxidation, protein denaturation, and DNA damage, ultimately resulting in cell death.[1][2]

Beyond the general mechanism of oxidative stress, specific phenazines have been shown to target distinct cellular pathways. In fungi, for instance, phenazine-1-carboxamide (PCN) has been demonstrated to disrupt the cell wall and mitochondrial function in Rhizoctonia solani.[3][4][5] Furthermore, phenazine-1-carboxylic acid (PCA) has been found to inhibit isocitrate lyase, a key enzyme in the glyoxylate cycle, which is essential for the virulence of some fungal pathogens.

dot

Quantitative Antimicrobial Activity of Phenazines

The efficacy of phenazine compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). These values represent the lowest concentration of the compound required to inhibit visible growth, kill bacteria, and kill fungi, respectively. A summary of reported MIC values for various phenazines against a range of bacterial and fungal pathogens is presented below.

| Phenazine Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Pyocyanin | Staphylococcus aureus | 58.3 | [6] |

| Escherichia coli | 91.7 | [6] | |

| Klebsiella pneumoniae | 183.4 | [6] | |

| Salmonella typhi | 21.7 | [6] | |

| Bacillus cereus | 33.3 | [6] | |

| Aspergillus niger | 58.3 | [6] | |

| Candida albicans | 125 | [7] | |

| Phenazine-1-carboxylic acid (PCA) | Botrytis cinerea | 25 | [8][9] |

| Fusarium oxysporum | 1.56 | [10] | |

| Rhizoctonia solani | 16 | [11] | |

| Penicillium expansum | 16 | [11] | |

| Phenazine-1-carboxamide (PCN) | Rhizoctonia solani | 9.09 (EC50) | [3][4][5] |

| Bromophenazines | Staphylococcus aureus | 0.31-0.62 | [12][13] |

| Staphylococcus epidermidis | 0.31-0.62 | [12][13] |

Experimental Protocols for Antimicrobial Evaluation

The assessment of the antibacterial and antifungal properties of phenazines involves a series of standardized in vitro assays. These protocols are crucial for determining the potency and spectrum of activity of novel compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a commonly used and reliable technique for its determination.

Protocol: Broth Microdilution Assay

-

Preparation of Phenazine Solutions: Prepare a stock solution of the phenazine compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Culture the target microorganism overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the phenazine compound that completely inhibits the visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether a compound is microbistatic (inhibits growth) or microbicidal (kills the organism), MBC or MFC assays are performed following the MIC test.

Protocol: MBC/MFC Assay

-

Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the test compound.

-

Incubation: Incubate the plates under appropriate conditions to allow for the growth of any surviving microorganisms.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of the phenazine compound that results in a ≥99.9% reduction in the initial inoculum.

Agar Diffusion Assays

Agar diffusion methods, such as the disk diffusion and well diffusion assays, provide a qualitative or semi-quantitative assessment of antimicrobial activity.

Protocol: Disk Diffusion Assay

-

Inoculation: Evenly spread a standardized inoculum of the target microorganism onto the surface of an agar plate.

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the phenazine compound onto the agar surface.

-

Incubation: Incubate the plates under suitable conditions.

-

Zone of Inhibition: The antimicrobial activity is indicated by a clear zone of no growth around the disk. The diameter of this zone of inhibition is measured and can be correlated with the susceptibility of the microorganism.

Workflow for Antimicrobial Drug Discovery

The discovery and development of new antimicrobial agents from natural products like phenazines follow a structured workflow, from initial screening to preclinical evaluation.

dot

Conclusion

Phenazines represent a promising and versatile class of natural products with significant potential to address the growing challenge of antimicrobial resistance. Their potent antibacterial and antifungal activities, driven by their unique redox properties and specific molecular targets, warrant further investigation. The standardized experimental protocols outlined in this guide provide a robust framework for the continued exploration and development of phenazine-based therapeutics. As research in this field progresses, a deeper understanding of their structure-activity relationships and mechanisms of action will be crucial in unlocking their full therapeutic potential.

References

- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptomic and metabolomic analyses reveal the antifungal mechanism of the compound phenazine-1-carboxamide on Rhizoctonia solani AG1IA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Transcriptomic and metabolomic analyses reveal the antifungal mechanism of the compound phenazine-1-carboxamide on Rhizoctonia solani AG1IA [frontiersin.org]

- 5. Effects and inhibition mechanism of phenazine-1-carboxamide on the mycelial morphology and ultrastructure of Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain [frontiersin.org]

- 9. The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Phenazostatin B as a potential therapeutic agent for neurodegenerative diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative diseases, a class of debilitating conditions characterized by the progressive loss of structure and function of neurons, represent a significant and growing challenge to global health. The intricate and multifactorial nature of these diseases necessitates the exploration of novel therapeutic agents with diverse mechanisms of action. Phenazostatin B, a diphenazine compound isolated from Streptomyces sp., has emerged as a promising candidate due to its demonstrated neuroprotective and free radical-scavenging activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its potential as a therapeutic agent for neurodegenerative diseases. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this critical area.

Introduction

This compound is a naturally occurring phenazine compound that has garnered interest for its biological activities. Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, known for their diverse pharmacological properties. The initial discovery of this compound, along with its analog Phenazostatin A, revealed its potent ability to protect neuronal cells from glutamate-induced toxicity, a key pathological mechanism in several neurodegenerative diseases.[1] This document aims to consolidate the existing, albeit limited, scientific information on this compound and to provide a structured framework for future investigations into its therapeutic potential.

Quantitative Data on Neuroprotective Efficacy

To date, the primary quantitative data available for this compound's neuroprotective effects stems from its initial characterization. The following table summarizes this key finding.

| Compound | Cell Line | Insult | EC50 (µM) | Reference |

| This compound | N18-RE-105 | Glutamate | 0.33 | [1] |

Table 1: Neuroprotective Activity of this compound against Glutamate-Induced Toxicity. The half-maximal effective concentration (EC50) represents the concentration of this compound required to achieve 50% of the maximum protective effect against glutamate-induced cell death in the N18-RE-105 neuroblastoma-glioma hybrid cell line.

Known Mechanisms of Action

The precise molecular mechanisms underlying the neuroprotective effects of this compound are not yet fully elucidated. However, the available evidence points towards two primary activities:

-

Inhibition of Glutamate Excitotoxicity: Glutamate is the major excitatory neurotransmitter in the central nervous system. However, excessive glutamate receptor activation leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and apoptosis. The ability of this compound to protect neuronal cells from glutamate-induced toxicity suggests that it may interfere with this excitotoxic cascade.[1] The exact target within this pathway remains to be identified.

-

Free Radical Scavenging: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a common pathological feature of neurodegenerative diseases. This compound has been reported to possess free radical scavenging activity, which likely contributes to its neuroprotective effects by mitigating oxidative damage to cellular components such as lipids, proteins, and DNA.[1]

Detailed Experimental Protocols

While specific, detailed protocols from the original study on this compound are not publicly available, this section provides generalized, yet comprehensive, methodologies for the key experiments cited. These protocols are based on standard practices in the field and can serve as a foundation for researchers aiming to replicate or expand upon the initial findings.

Cell Culture and Glutamate-Induced Neurotoxicity Assay

This protocol describes the general procedure for culturing N18-RE-105 cells and inducing glutamate toxicity to screen for neuroprotective compounds.

Cell Line: N18-RE-105 (murine neuroblastoma x rat glioma hybrid)

Materials:

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Glutamate solution (L-glutamic acid)

-

This compound (or test compound)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Plate N18-RE-105 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.

-

Glutamate Insult: Add a pre-determined toxic concentration of glutamate to the wells (the optimal concentration needs to be determined empirically, but typically ranges from 5 to 20 mM for N18-RE-105 cells).[2]

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot a dose-response curve to determine the EC50 value of this compound.

Free Radical Scavenging Assays

These protocols describe two common methods for assessing the free radical scavenging capacity of a compound.

Materials:

-

DPPH solution in methanol

-

This compound (or test compound)

-

Methanol

-

96-well plate or spectrophotometer cuvettes

Protocol:

-

Prepare different concentrations of this compound in methanol.

-

Add the this compound solutions to the wells of a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Materials:

-

ABTS solution

-

Potassium persulfate

-

This compound (or test compound)

-

Ethanol or PBS

-

96-well plate or spectrophotometer cuvettes

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare different concentrations of this compound.

-

Mix the this compound solutions with the diluted ABTS•+ solution.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.

Potential Signaling Pathways and Experimental Workflows (Visualization)

While direct evidence of this compound's interaction with specific signaling pathways is currently lacking, its known neuroprotective and antioxidant activities suggest potential modulation of key pathways implicated in neurodegeneration. The following diagrams, generated using Graphviz (DOT language), illustrate these hypothetical interactions and relevant experimental workflows.

Figure 1: Hypothetical mechanism of this compound in glutamate excitotoxicity.

Figure 2: General workflow for in vitro neuroprotective screening.

Figure 3: Potential involvement of this compound in the Nrf2 antioxidant pathway.

Future Directions and Research Gaps

The initial findings on this compound are promising, but extensive research is required to fully understand its therapeutic potential. Key areas for future investigation include:

-

Elucidation of the Precise Mechanism of Action: Studies are needed to identify the specific molecular targets of this compound within the glutamate excitotoxicity pathway.

-

Comprehensive In Vitro Profiling: The effects of this compound should be investigated in a wider range of neuronal cell types and against various neurotoxic insults relevant to different neurodegenerative diseases (e.g., amyloid-beta, alpha-synuclein, tau pathology).

-

Investigation of Anti-inflammatory Properties: Neuroinflammation is a critical component of neurodegeneration. The potential of this compound to modulate inflammatory pathways in microglia and astrocytes should be explored.

-

In Vivo Efficacy and Pharmacokinetics: Studies in animal models of neurodegenerative diseases are crucial to assess the in vivo efficacy, optimal dosing, and safety profile of this compound. Furthermore, its ability to cross the blood-brain barrier is a critical determinant of its therapeutic potential for CNS disorders.

-

Synthesis of Analogs: The total synthesis of this compound has been reported, opening the door for the creation of analogs with improved potency, selectivity, and pharmacokinetic properties.[3]

Conclusion

This compound represents a promising natural product with demonstrated neuroprotective activity. Its ability to counteract glutamate excitotoxicity and scavenge free radicals positions it as a compelling candidate for further investigation as a potential therapeutic agent for a range of neurodegenerative diseases. While the current body of evidence is limited, this technical guide provides a foundational resource to stimulate and guide future research efforts aimed at unlocking the full therapeutic potential of this intriguing molecule. The detailed protocols and visualized pathways offer a starting point for researchers to delve deeper into the mechanisms of action and to design robust preclinical studies to evaluate its efficacy in relevant disease models.

References

Initial Screening of Phenazostatin B for Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research on the anticancer activity of Phenazostatin B is not currently available. This document serves as a technical guide outlining a standard methodology for the initial in vitro screening of a novel compound like this compound, using illustrative data and established protocols based on studies of other phenazine derivatives.

This compound is a naturally occurring phenazine compound primarily recognized for its neuroprotective and free radical scavenging properties. However, the broader class of phenazine derivatives has demonstrated significant potential in oncology, with various members exhibiting cytotoxic effects against cancer cell lines through diverse mechanisms of action.[1] These activities often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[2][3][4] Given this precedent, this compound represents a candidate for initial anticancer screening to explore its potential therapeutic applications beyond neuroprotection.

This guide details a hypothetical initial screening workflow for this compound, encompassing cytotoxicity evaluation, apoptosis induction analysis, and preliminary mechanism of action studies.

In Vitro Cytotoxicity Screening

The initial step in assessing the anticancer potential of a compound is to determine its cytotoxicity against a panel of human cancer cell lines. This is typically achieved using a cell viability assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation

The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, illustrating how such data would be summarized.

| Cell Line | Cancer Type | This compound IC₅₀ (µM) (48h) |

| A549 | Lung Carcinoma | 15.5 |

| MCF-7 | Breast Adenocarcinoma | 22.8 |

| DU145 | Prostate Carcinoma | 12.3 |

| HepG2 | Hepatocellular Carcinoma | 18.9 |

| K562 | Chronic Myelogenous Leukemia | 9.7 |

| HCT116 | Colorectal Carcinoma | 25.1 |

| HEK293T | Normal Embryonic Kidney | > 100 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6][7]

-

Cell Seeding: Plate cells in a 96-well plate at an optimized density (e.g., 2,000-10,000 cells/well) and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) in triplicate. Include appropriate controls: untreated cells (negative control), vehicle control (e.g., DMSO), and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]

-

Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate for 10-15 minutes in the dark to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of this compound to determine the IC₅₀ value using non-linear regression analysis.

Mandatory Visualization

Apoptosis Induction Analysis

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is performed. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

The table below shows hypothetical results from an Annexin V/PI flow cytometry experiment after treating a cancer cell line (e.g., DU145) with this compound for 48 hours.

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Control (Untreated) | 95.1 | 2.5 | 2.4 |

| This compound (IC₅₀) | 45.2 | 35.8 | 19.0 |

| This compound (2 x IC₅₀) | 20.7 | 48.3 | 31.0 |

Experimental Protocols

Annexin V/PI Staining for Flow Cytometry

This assay identifies cells undergoing apoptosis.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[11][12]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

-